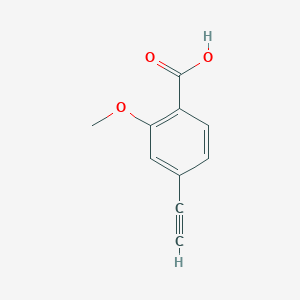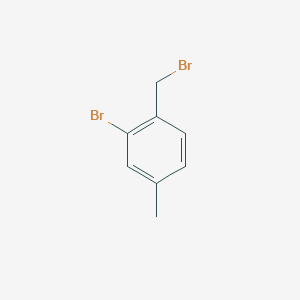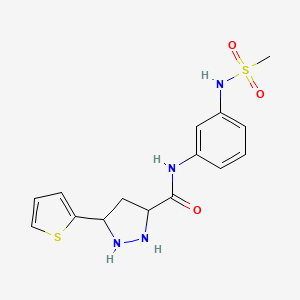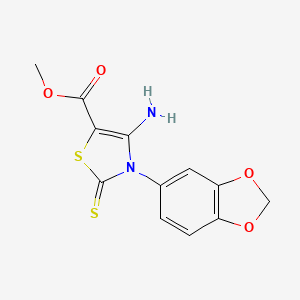
Methyl 3-(6-((3-(diethylamino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of tetrahydroquinazoline, which is a type of heterocyclic compound. Tetrahydroquinazolines are known to exhibit a wide range of biological activities . The compound also contains a carboxylate ester group, an amide group, and a secondary amine group, which could potentially participate in various chemical reactions.
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of reactive functional groups. For example, the ester group could undergo hydrolysis or transesterification, the amide group could participate in condensation or hydrolysis reactions, and the secondary amine could undergo alkylation or acylation reactions .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. Methyl 3-(6-((3-(diethylamino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can serve as an organoboron reagent in SM coupling reactions . Its stability, mild reaction conditions, and functional group tolerance make it valuable for synthesizing complex molecules.
Hydrogen Bonding Studies
The compound’s structure likely contains hydrogen bond donors and acceptors due to its amino and carbonyl groups. Investigating its intermolecular interactions in dimer or trimer structures could provide insights into hydrogen bonding patterns and stability .
Responsive Polymers
Poly(N-[3-(diethylamino)propyl]methacrylamide)s, derived from similar monomers, exhibit thermo- and pH-responsive behavior. These polymers can undergo conformational changes in response to temperature or pH variations. Applications include drug delivery, smart materials, and sensors .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-[6-[3-(diethylamino)propylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O5/c1-4-26(5-2)14-9-13-24-20(28)10-7-6-8-15-27-21(29)18-12-11-17(22(30)32-3)16-19(18)25-23(27)31/h11-12,16H,4-10,13-15H2,1-3H3,(H,24,28)(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUXIHCMBQBSMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(6-((3-(diethylamino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]pyridine;hydrochloride](/img/structure/B2688299.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2688300.png)
![{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/no-structure.png)

![hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride](/img/structure/B2688307.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2688310.png)

![N-(4-butylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2688313.png)
![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)propyl]carbamate](/img/structure/B2688315.png)
